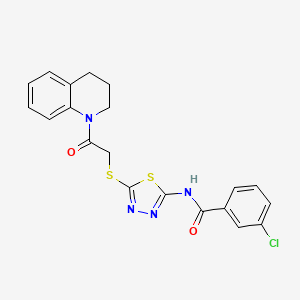

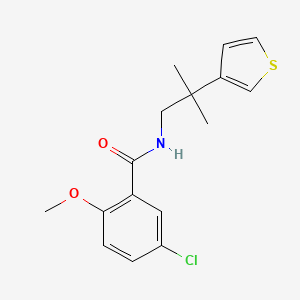

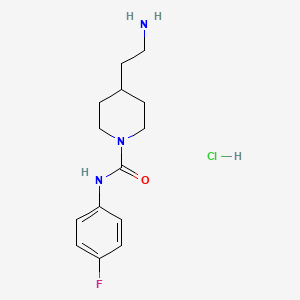

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its wide range of applications, including their use as biologically active substances, dyes, and components in the creation of semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazinecarbothioamide with various reagents to introduce different functional groups. For instance, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was achieved through dehydrosulfurization of the starting hydrazinecarbothioamide using a mixture of iodine and triethylamine in a DMF medium, resulting in an 84% yield . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar method could be employed.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be further substituted with various functional groups. The structural studies of a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealed that it crystallizes in the monoclinic system with specific crystallographic parameters . The stability of the structure is attributed to intermolecular hydrogen bonds, π-π, and CH-π interactions, which form two-dimensional stair-like layered chains . These findings provide insight into the potential molecular structure and interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of the thiadiazole ring and the substituents attached to it. The compounds can participate in various chemical reactions, including interactions with enzymes such as dihydrofolate reductase (DHFR). For example, molecular docking studies of a 1,3,4-thiadiazole derivative showed that it is a potential inhibitor of DHFR, suggesting that the compound could form a strong complex with the active site of the enzyme . This implies that the compound may also exhibit similar reactivity patterns, potentially acting as an inhibitor for specific enzymes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are not provided in the papers, the properties of 1,3,4-thiadiazole derivatives generally include moderate to high stability, potential biological activity, and the ability to form stable crystalline structures. The spectral characteristics, such as NMR data, are crucial for confirming the structure of these compounds . The physical properties such as solubility, melting point, and crystalline structure can vary depending on the specific substituents and their interactions within the compound.

科学的研究の応用

Synthesis and Biological Activity

Compounds with structures similar to the specified chemical have been synthesized and evaluated for a range of biological activities. For instance, the synthesis of novel pyrazoles and triazoles bearing quinazoline moieties has been explored, where these compounds were evaluated for their analgesic activity (Saad, Osman, & Moustafa, 2011). Similarly, derivatives of quinazoline have been synthesized and characterized, showing potential in psychotropic, anti-inflammatory, and cytotoxic screenings, indicating a broad spectrum of pharmacological properties (Zablotskaya et al., 2013).

Antimicrobial and Anticancer Properties

Further research into quinazoline derivatives has unveiled their antimicrobial activities, with some compounds showing promise against various bacterial strains (Samel & Pai, 2011). Additionally, the exploration of quinazoline structures for antitubercular and antibacterial activities has been conducted, offering insights into potential therapeutic applications (Rao & Subramaniam, 2015).

Potential as Adenosine Receptor Antagonists

Compounds featuring thiadiazole and thiazole analogues have been developed as adenosine receptor antagonists, highlighting the importance of heterocyclic compounds in modulating receptor activity. This research underscores the potential of such compounds in treating conditions related to adenosine receptor dysfunction (van Muijlwijk-Koezen et al., 2001).

特性

IUPAC Name |

3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBGOMQIWALMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)

![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)

![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)

![4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2501786.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)